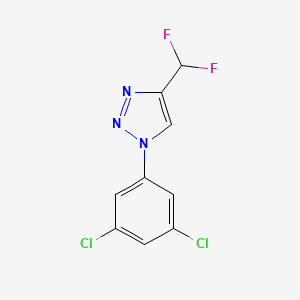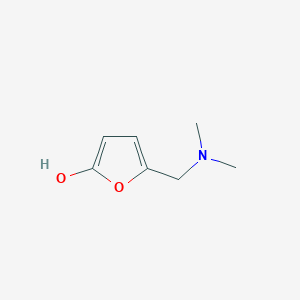
5-((Dimethylamino)methyl)furan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Dimethylamino)methyl)furan-2-ol is an organic compound with the molecular formula C8H13NO2. It is a derivative of furan, a heterocyclic organic compound, and contains a dimethylamino group attached to the furan ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)furan-2-ol typically involves the reductive amination of 2,5-diformylfuran. One method includes using ammonia as the amine source and hydrogen as the hydrogen source, with a metal catalyst such as Ni/CaO or Pt/MgO. The reaction is carried out under specific conditions, such as a temperature range of 30-220°C and a hydrogen pressure of 0.5-0.6 MPa .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-((Dimethylamino)methyl)furan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2-carboxaldehyde, while reduction can produce various furan derivatives .
Aplicaciones Científicas De Investigación
5-((Dimethylamino)methyl)furan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as ranitidine, which is used to treat gastric ulcers.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of 5-((Dimethylamino)methyl)furan-2-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Ranitidine Impurity F: A related compound used as a pharmaceutical standard.
2-((Dimethylamino)methyl)furan-2-yl)methyl sulfanyl ethanamine: Another similar compound with applications in pharmaceuticals
Uniqueness
5-((Dimethylamino)methyl)furan-2-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
5-[(dimethylamino)methyl]furan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-8(2)5-6-3-4-7(9)10-6/h3-4,9H,5H2,1-2H3 |
Clave InChI |
YWVXWFMIVHTAGM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


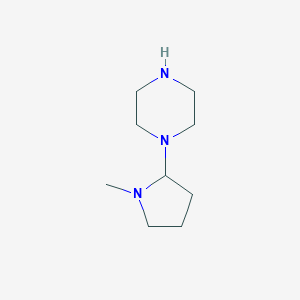
![Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate](/img/structure/B12872633.png)
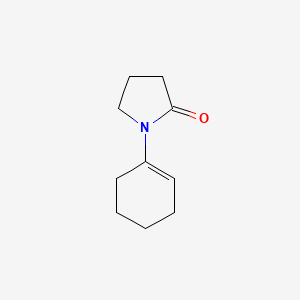
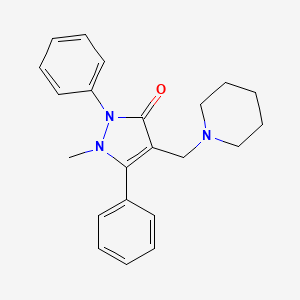
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12872646.png)
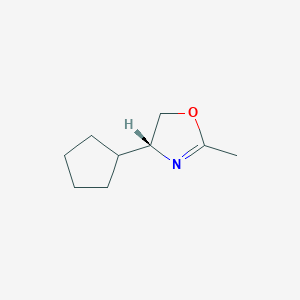
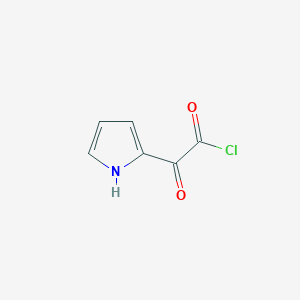
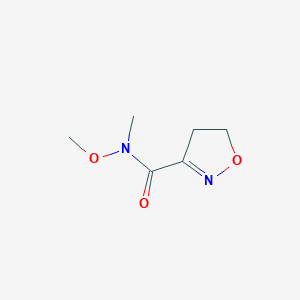
![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
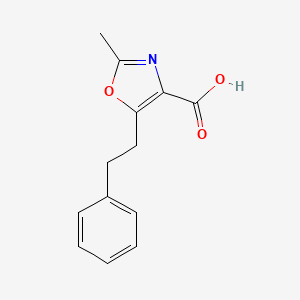
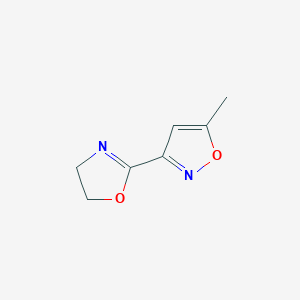
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
